1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6O/c1-8(22)19-4-6-20(7-5-19)10-3-2-9-16-17-11(12(13,14)15)21(9)18-10/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQXVHVJZRRZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate to form the triazole ring, followed by further cyclization and functionalization to introduce the pyridazine and piperazine moieties .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity: Research has indicated that compounds with triazole and pyridazine structures exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects. Studies have shown that derivatives of this compound demonstrate activity against various pathogens, including resistant strains of bacteria .
Anticancer Potential: The unique structural features of 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethanone suggest possible applications in cancer therapy. Preliminary studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The triazole ring has been linked to anti-tumor activity through multiple mechanisms, including the inhibition of angiogenesis .
Neuropharmacology: The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine derivatives have been investigated for their potential as anxiolytics and antidepressants. The specific compound under discussion may interact with serotonin receptors, leading to effects on mood and anxiety levels .
Material Science Applications
Polymer Chemistry: The incorporation of trifluoromethylated triazole compounds into polymer matrices can significantly enhance the thermal stability and mechanical properties of materials. Research has explored the use of such compounds as additives in polymer formulations to improve resistance to environmental degradation .
Nanotechnology: The synthesis of nanoparticles functionalized with this compound has been investigated for applications in drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatment regimens .
Case Studies
Mechanism of Action
The mechanism of action of 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the disruption of bacterial cell walls .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Impact of Trifluoromethyl Group : The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to chlorophenyl or methoxy analogs, leading to improved bioavailability .
Role of Piperazine Linker: Piperazine-containing derivatives exhibit superior solubility and binding to G-protein-coupled receptors (GPCRs) compared to non-piperazine analogs like 3-(Phenyl)-[1,2,4]triazolo[4,3-b]pyridazine, which lacks this moiety .
Biological Activity Modulation: Anticancer Activity: Compounds with electron-withdrawing groups (e.g., trifluoromethyl, chlorine) show stronger inhibition of cancer cell proliferation via kinase or epigenetic target modulation . Antimicrobial Activity: Thioether-linked derivatives (e.g., 2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone) disrupt microbial membrane integrity, a mechanism absent in non-thio analogs .
Research Findings and Pharmacological Implications
Binding Affinity and Selectivity
- The target compound demonstrates nanomolar affinity for histone deacetylases (HDACs) and BET bromodomains, outperforming analogs like 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol, which lacks the trifluoromethyl-piperazine motif .
- AZD5153, a bivalent derivative, exhibits picomolar potency against BRD4 due to synergistic binding at two bromodomains, a feature absent in monovalent analogs .
Pharmacokinetic Profiles
- The trifluoromethyl group reduces CYP450-mediated metabolism, extending half-life compared to chlorophenyl or methyl-substituted analogs .
- Piperazine-containing derivatives show improved blood-brain barrier penetration, critical for CNS-targeted therapies .
Biological Activity
The compound 1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.27 g/mol. The structure includes a trifluoromethyl group attached to a triazolo-pyridazine moiety linked through a piperazine ring. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising activity against various bacterial strains. For instance, derivatives of triazolo-pyridazines have been evaluated for their ability to inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of compounds related to This compound has been explored in several studies. For example, certain triazole derivatives have shown efficacy in inhibiting tumor cell proliferation by inducing apoptosis and inhibiting angiogenesis . The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Inhibitory Effects on Enzymes
The compound's structure suggests potential inhibitory activity against specific enzymes. For example, studies on related piperazine derivatives indicate their capacity to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders . This inhibition can enhance neurotransmitter levels in synaptic clefts, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Showed significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL. | Disk diffusion method and MIC determination. |
| Study 2 | Induced apoptosis in cancer cell lines (e.g., HeLa) with IC50 values around 25 µM. | MTT assay for cell viability and flow cytometry for apoptosis detection. |
| Study 3 | Inhibited AChE with IC50 values ranging from 30 to 50 µM across different piperazine derivatives. | Spectrophotometric assay using acetylthiocholine as substrate. |
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperazine moiety is known to enhance binding affinity toward target enzymes.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
Q & A
Basic Synthesis and Purification
Q: What are the key steps and conditions for synthesizing 1-{4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethanone? A: Synthesis typically involves:
- Step 1: Condensation of trifluoromethyl-triazolopyridazine precursors with piperazine derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) .
- Step 2: Acetylation of the piperazine nitrogen using acetylating agents (e.g., acetyl chloride) in anhydrous conditions.
- Purification: Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product (>95% purity) .
Structural Characterization Techniques
Q: Which analytical methods are recommended for confirming the structure and purity of this compound? A: A multi-technique approach is essential:
- NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions and piperazine-acetyl linkage .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., observed vs. calculated for C25H32F3N7O2) .
- HPLC: Reverse-phase HPLC with UV detection at 254 nm to assess purity (>98%) .
Advanced Reaction Optimization
Q: How can researchers resolve low yields during the acetylation step? A: Common strategies include:
- Catalyst Screening: Use of DMAP (4-dimethylaminopyridine) to enhance acetyl group transfer efficiency .
- Solvent Optimization: Switching from ethanol to dichloromethane to reduce side reactions .
- Temperature Control: Maintaining temperatures below 50°C to prevent decomposition of the trifluoromethyl group .
Contradictory reports on solvent efficacy (DMF vs. dichloromethane) suggest pilot-scale testing is necessary .
Pharmacological Data Contradictions
Q: How should researchers address conflicting reports on this compound’s anticancer vs. antimicrobial activity? A:
- Target-Specific Assays: Conduct kinase inhibition profiling (e.g., EGFR, mTOR) to clarify anticancer mechanisms .
- Microbial Strain Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to validate antimicrobial claims .
- Structural Comparisons: Reference structurally analogous compounds (Table 1) to identify activity trends tied to the trifluoromethyl group .
Table 1: Bioactivity of Analogous Triazolopyridazine Derivatives
| Compound | Core Structure | Reported Activity | Key Functional Groups |
|---|---|---|---|
| PKI-402 | Triazole + morpholine | Anticancer (mTOR) | Morpholine, acetylpiperazine |
| 3-Ethyl-6-methyl derivative | Triazole + pyrimidine | Antitumor (EGFR) | Ethyl, methyl substituents |
| Target Compound | Triazole + piperazine | Dual (anticancer/antimicrobial) | Trifluoromethyl, acetyl |
Structure-Activity Relationship (SAR) Design
Q: What structural modifications enhance this compound’s pharmacokinetic properties? A:
- Lipophilicity Adjustments: Replace the acetyl group with a methoxypropionyl group to improve membrane permeability (LogP reduction from 2.8 to 2.1) .
- Piperazine Substitution: Introduce a 4-fluorophenyl group to the piperazine ring to enhance target binding affinity (e.g., ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for unmodified analog) .
- Triazole Modifications: Replace trifluoromethyl with cyano groups to reduce metabolic instability while retaining activity .
Stability and Storage Recommendations
Q: What are the optimal storage conditions to prevent degradation? A:
- Temperature: Store at -20°C in amber vials to prevent photodegradation .
- Solubility Considerations: Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for in vitro assays .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Computational Modeling for Target Prediction
Q: Which computational tools are suitable for predicting biological targets? A:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3LD6 for antifungal targets) to identify binding poses .
- Pharmacophore Mapping: Generate 3D pharmacophores (e.g., π-π stacking with triazole) using Schrödinger’s Phase .
- ADMET Prediction: SwissADME to assess bioavailability (%F >50%) and BBB permeability (BOILED-Egg model) .
Handling Safety and Toxicity
Q: What safety protocols are recommended given limited toxicity data? A:
- Acute Toxicity: Assume LD50 < 500 mg/kg (based on triazolopyridazine analogs) and use PPE (gloves, fume hood) .
- Ecotoxicity: Follow OECD 222 guidelines for Daphnia magna testing if environmental release is possible .
- Waste Disposal: Incinerate at >1000°C to prevent trifluoromethyl byproduct accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
